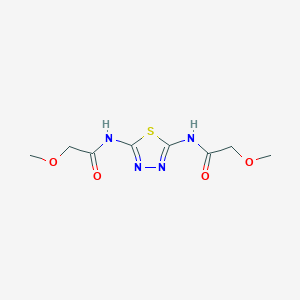

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide)

Description

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring linked to two 2-methoxyacetamide groups via nitrogen atoms at positions 2 and 3. The thiadiazole core, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The methoxyacetamide substituents enhance solubility and influence biological interactions through hydrogen bonding and hydrophobic effects.

Properties

CAS No. |

61785-08-8 |

|---|---|

Molecular Formula |

C8H12N4O4S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

2-methoxy-N-[5-[(2-methoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C8H12N4O4S/c1-15-3-5(13)9-7-11-12-8(17-7)10-6(14)4-16-2/h3-4H2,1-2H3,(H,9,11,13)(H,10,12,14) |

InChI Key |

HVMNCSHNUMBAGN-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=NN=C(S1)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

Substitution: The methoxyacetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. A study synthesized various 2,5-disubstituted-1,3,4-thiadiazoles and tested their antibacterial and antifungal activities. The results showed that several derivatives displayed promising activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. A recent investigation into the synthesis of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) revealed its ability to inhibit cell proliferation in various cancer cell lines. The compound demonstrated cytotoxic effects at specific concentrations, indicating its potential as a lead compound in anticancer drug development .

Agricultural Applications

Nano-fungicides

The development of nano-fungicides based on thiadiazole compounds has gained traction in agricultural research. A protocol was established for preparing a nano-fungicide using N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide), which showed efficacy against common plant pathogens. The formulation exhibited enhanced stability and bioavailability compared to traditional fungicides .

Plant Growth Regulators

Thiadiazole compounds have been studied as potential plant growth regulators. Their application has been linked to improved growth rates and resistance to environmental stressors in various crops. The compound's ability to modulate physiological processes in plants makes it a candidate for further research in agricultural biotechnology .

Materials Science

Polymer Chemistry

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) has potential applications in polymer chemistry as a cross-linking agent. Its unique structure allows it to form stable bonds with various polymer matrices, enhancing mechanical properties and thermal stability. Research is ongoing to explore its effectiveness in creating high-performance materials for industrial applications.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Structure | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Structure | 16 | Antibacterial |

| Compound B | Structure | 31.25 | Antifungal |

| N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) | Structure | 25 | Anticancer |

Table 2: Applications in Agriculture

| Application Type | Description | Efficacy |

|---|---|---|

| Nano-fungicide | Formulated from thiadiazole derivatives | Effective against common pathogens |

| Growth Regulator | Enhances plant growth | Improved resistance to stress |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) was evaluated against several bacterial strains. The compound exhibited significant inhibitory effects at low concentrations compared to standard antibiotics used as controls.

Case Study 2: Agricultural Field Trials

Field trials conducted with the nano-fungicide formulation showed a marked reduction in fungal diseases in treated crops compared to untreated controls. The results suggest that thiadiazole-based formulations can play a crucial role in sustainable agriculture by reducing reliance on conventional fungicides.

Mechanism of Action

The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiadiazole-Based Bis-Acetamides

- 2,2′-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))bis(N-(2-fluorophenyl)acetamide) ():

This compound shares a thiadiazole core but differs in substituents. The fluorophenyl groups and sulfanyl linkages reduce solubility compared to the methoxyacetamide groups in the target compound. Fluorine atoms enhance metabolic stability but may increase hydrophobicity, limiting bioavailability .

- 1,4-Benzodioxin-Fused Thiadiazoles (): Fused systems (e.g., 1,3,4-thiadiazole fused with 1,2,4-thiadiazole) exhibit enhanced π-conjugation and rigidity, improving binding to enzymatic targets like α-amylase and α-glucosidase.

Oxadiazole-Based Analogues

- N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl) acetimidamide) ():

Replacing sulfur with oxygen in the heterocycle (oxadiazole vs. thiadiazole) reduces electron-withdrawing effects, altering binding affinity. Hydroxyphenyl groups improve water solubility but may decrease membrane permeability. This compound demonstrated antimicrobial activity (MIC: 2–8 µg/mL), suggesting that the target thiadiazole derivative could exhibit similar or enhanced bioactivity due to sulfur’s electronegativity .

Key Observations :

- Substituent Impact : Methoxy groups balance hydrophilicity and lipophilicity, favoring drug-like properties compared to fluorophenyl or hydroxyphenyl groups.

- Bioactivity Trends : Fused thiadiazoles () show moderate enzyme inhibition, while oxadiazoles () excel in antimicrobial roles. The target compound’s methoxyacetamide groups may bridge these activities.

Physicochemical Properties

- Thermal Stability : Thiadiazoles generally exhibit higher thermal stability (decomposition >250°C) than oxadiazoles (~200°C) due to sulfur’s larger atomic radius and stronger bonding .

- Solubility : Methoxyacetamide groups likely improve aqueous solubility (clogP ~1.5) compared to fluorophenyl (clogP ~3.0) or benzodioxin-fused analogs (clogP ~2.8) .

Biological Activity

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is a compound belonging to the thiadiazole class, characterized by its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Overview of the Compound

- IUPAC Name : 2-methoxy-N-[5-[(2-methoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide

- Molecular Formula : C₈H₁₂N₄O₄S

- Molecular Weight : 260.27 g/mol

- CAS Number : 61785-08-8

This compound is synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with 2-methoxyacetyl chloride in the presence of a base like triethylamine. The resulting product has garnered attention for its potential applications in medicinal chemistry.

Biological Activity

N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

- Minimum Inhibitory Concentration (MIC) :

These findings suggest that N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- The compound has shown antiproliferative effects against various cancer cell lines including human lung carcinoma (A549), hepatocarcinoma (SMMC-7721), and HeLa cells. The CCK-8 assay demonstrated significant cytotoxicity in these cells .

- Mechanisms of action may involve inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

The biological activity of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, leading to alterations in their structure and function.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes such as signal transduction pathways and cell division.

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide):

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide), and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between thiadiazole precursors and methoxyacetamide derivatives. For example, refluxing with ethanol and glacial acetic acid (as a catalyst) under controlled conditions (e.g., 4 hours at 80°C) is critical to achieve high yields . Optimization may include adjusting molar ratios (e.g., 1:1 stoichiometry), solvent selection (e.g., absolute ethanol for solubility), and monitoring via TLC to confirm reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the thiadiazole core (e.g., δ 8.2–8.5 ppm for aromatic protons) and methoxyacetamide side chains (δ 3.3–3.5 ppm for OCH₃ groups). FT-IR can validate carbonyl stretches (~1650–1700 cm⁻¹) and C-S-C bonds (~650–750 cm⁻¹). Mass spectrometry (HRMS) should confirm the molecular ion peak .

Q. How can researchers link the synthesis of this compound to a theoretical framework in medicinal chemistry?

- Methodological Answer : The design of N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-methoxyacetamide) can be anchored in bioisosterism, where the thiadiazole moiety mimics aromatic heterocycles in bioactive molecules. Researchers should reference established structure-activity relationship (SAR) studies for thiadiazole derivatives, emphasizing electron-withdrawing groups (e.g., methoxy) to enhance metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Advanced methods include:

- 2D NMR (COSY, HSQC) : To differentiate overlapping signals and assign protons/carbons unambiguously.

- X-ray crystallography : For definitive structural confirmation if crystalline derivatives can be obtained.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer : Density Functional Theory (DFT) can model electron distribution in the thiadiazole ring to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) assesses binding affinity. Pharmacokinetic properties (logP, solubility) are evaluated via tools like SwissADME .

Q. What experimental designs validate the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains.

- Time-kill kinetics : To determine bactericidal vs. bacteriostatic effects.

- Resistance studies : Serial passage experiments to assess mutation frequency under sub-MIC conditions.

- Transcriptomic analysis : RNA sequencing to identify gene expression changes in treated microbial cultures .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Nanofiltration (NF) membranes with a 200–300 Da cutoff are effective for separating the target compound (MW ~300–350 g/mol) from smaller byproducts. Solvent-resistant membranes (e.g., polyimide) prevent degradation during organic solvent processing. Optimize transmembrane pressure (5–10 bar) and cross-flow velocity to minimize fouling .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may arise from oversimplified models (e.g., ignoring solvation effects). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.